molecular formula C12H14N2 B111213 1-(4-Aminophenyl)cyclopentanecarbonitrile CAS No. 115279-73-7

1-(4-Aminophenyl)cyclopentanecarbonitrile

Cat. No.: B111213
CAS No.: 115279-73-7
M. Wt: 186.25 g/mol
InChI Key: GIBAIULVBOBDED-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)cyclopentanecarbonitrile is an organic compound with the molecular formula C12H14N2. It is characterized by the presence of an aminophenyl group attached to a cyclopentane ring, which is further bonded to a carbonitrile group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Mechanism of Action

Target of Action

1-(4-Aminophenyl)cyclopentanecarbonitrile, also known as ASISCHEM D50964 , is a complex organic compound The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It’s known that the compound can interact with its targets, leading to changes at the molecular level . The specifics of these interactions and the resulting changes are subject to further scientific investigation.

Preparation Methods

The synthesis of 1-(4-Aminophenyl)cyclopentanecarbonitrile typically involves a multi-step process. One common method includes the following steps:

    Formation of p-nitrochlorobenzene-zinc reagent: In the presence of lithium tetrachlorocuprate (Li2CuCl4), a solution of p-nitrochlorobenzene-zinc is prepared.

    Reaction with 1-chlorocyclopentanecarbonitrile: This reagent is then added dropwise to a solution of 1-chlorocyclopentanecarbonitrile in a suitable solvent, leading to the formation of 1-(4-nitrophenyl)cyclopentanecarbonitrile.

    Reduction: The nitro group is subsequently reduced to an amino group, yielding this compound

Chemical Reactions Analysis

1-(4-Aminophenyl)cyclopentanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, such as halogenation or nitration.

    Condensation: The amino group can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(4-Aminophenyl)cyclopentanecarbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

1-(4-Aminophenyl)cyclopentanecarbonitrile can be compared with other similar compounds, such as:

    1-(4-Nitrophenyl)cyclopentanecarbonitrile: This compound has a nitro group instead of an amino group, leading to different chemical reactivity and biological activity.

    1-(4-Hydroxyphenyl)cyclopentanecarbonitrile: The presence of a hydroxy group imparts different physical and chemical properties.

    1-(4-Methylphenyl)cyclopentanecarbonitrile: The methyl group affects the compound’s hydrophobicity and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

1-(4-aminophenyl)cyclopentane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c13-9-12(7-1-2-8-12)10-3-5-11(14)6-4-10/h3-6H,1-2,7-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIBAIULVBOBDED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40354291
Record name 1-(4-aminophenyl)cyclopentanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115279-73-7
Record name 1-(4-aminophenyl)cyclopentanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Aminophenyl)cyclopentanecarbonitrile
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Record name 1-(4-Aminophenyl)cyclopentanecarbonitrile
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